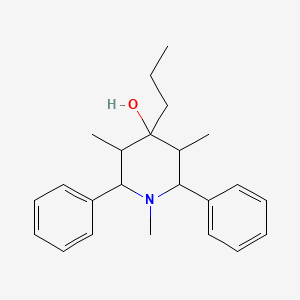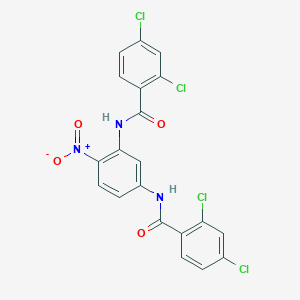![molecular formula C21H15BrN2O2S B4968279 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968279.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide is a complex organic compound characterized by its benzothiazole and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring. Subsequent bromination and methoxylation steps are then employed to introduce the bromo and methoxy groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: This compound has been investigated for its pharmacological properties, including its potential use as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products due to its versatile chemical properties.
Mecanismo De Acción
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The bromo and methoxy groups enhance its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
N-(1,3-benzothiazol-2-yl)-1-naphthamide
N-((2E)-1,3-benzothiazol-2(3H)-ylidene)-2-chloroacetamide
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its enhanced binding affinity and versatility make it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-18-10-9-13(12-16(18)22)20(25)23-15-6-4-5-14(11-15)21-24-17-7-2-3-8-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKDFVZBHIDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide](/img/structure/B4968196.png)
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B4968197.png)

![methyl 1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4968223.png)

![4-bromo-N-(3-tricyclo[4.3.1.13,8]undecanyl)benzamide](/img/structure/B4968233.png)
![(5E)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4968239.png)
![N-cyclohexyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4968247.png)
![2-{[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4968252.png)
![10-(cyclopropylcarbonyl)-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4968259.png)
![METHYL 2-[({5-BROMO-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE](/img/structure/B4968271.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968272.png)


